molecular formula C9H7F3O2 B13517378 3-(1,1,2-Trifluoroethoxy)benzaldehyde

3-(1,1,2-Trifluoroethoxy)benzaldehyde

Cat. No.: B13517378
M. Wt: 204.15 g/mol
InChI Key: JVYCWHZWADFCAU-UHFFFAOYSA-N
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Description

3-(1,1,2-Trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a benzaldehyde group substituted with a trifluoroethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+1,1,2-TrifluoroethanolThis compound\text{3-Hydroxybenzaldehyde} + \text{1,1,2-Trifluoroethanol} \rightarrow \text{this compound} 3-Hydroxybenzaldehyde+1,1,2-Trifluoroethanol→this compound

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(1,1,2-Trifluoroethoxy)benzoic acid

    Reduction: 3-(1,1,2-Trifluoroethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(1,1,2-Trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2-Trichloroethoxy)benzaldehyde
  • 3-(1,1,2-Trifluoromethoxy)benzaldehyde
  • 3-(1,1,2-Trifluoroethoxy)acetophenone

Uniqueness

3-(1,1,2-Trifluoroethoxy)benzaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

3-(1,1,2-trifluoroethoxy)benzaldehyde

InChI

InChI=1S/C9H7F3O2/c10-6-9(11,12)14-8-3-1-2-7(4-8)5-13/h1-5H,6H2

InChI Key

JVYCWHZWADFCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(CF)(F)F)C=O

Origin of Product

United States

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